molecular formula C16H20N6OS B2960703 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1013787-62-6

2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B2960703
CAS No.: 1013787-62-6
M. Wt: 344.44
InChI Key: JWCOKQBMKXISBW-UHFFFAOYSA-N
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Description

The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic organic compound notable for its structure, which includes both pyrazole and triazole rings. This structure is significant due to the distinct physicochemical properties conferred by these rings, such as enhanced stability and potential bioactivity. Compounds with such structures often find applications in medicinal chemistry as potential pharmacophores or in agriculture as active ingredients in pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves a multi-step process:

  • Preparation of the Pyrazole Ring: : Start with the ethylation of hydrazine derivatives to form the 1-ethyl-3-ethoxy-1H-pyrazole.

  • Formation of the Triazole Ring: : React the pyrazole derivative with an appropriate thio reagent to introduce the 4-methyl-1,2,4-triazole moiety.

  • Coupling with Pyridine: : The final step involves a thiomethylation reaction with a pyridine derivative to complete the synthesis.

Industrial Production Methods: : Industrial-scale production often employs catalytic processes to improve yield and reduce reaction times. The choice of solvent, temperature control, and purification methods are crucial for maintaining the quality and consistency of the final product. Typical industrial reactors would be used to facilitate the reactions under controlled conditions to optimize the throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Hydrogenation of the triazole or pyrazole rings can be achieved under catalytic conditions.

Common Reagents and Conditions

  • Oxidation: : Typically performed using peroxides or oxone under mild conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

  • Substitution: : Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Hydrogenated pyrazole or triazole derivatives.

  • Substitution: : Varied functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as ligands or intermediates in catalytic reactions due to its complex heterocyclic structure.

Biology

  • Pharmacology: : Investigated for potential as a lead compound in drug discovery, particularly for anti-inflammatory or antimicrobial properties.

Medicine

  • Therapeutics: : Potential for developing new drugs targeting specific enzymes or receptors due to the presence of the triazole moiety.

Industry

  • Agriculture: : Explored as an active ingredient in pesticides due to its potential bioactivity against pests and pathogens.

Mechanism of Action

  • The compound is believed to interact with biological targets via its triazole and pyrazole rings, which can form hydrogen bonds, coordinate with metal ions, or engage in pi-stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors in biological systems.

  • Molecular Targets and Pathways: : Typically, such compounds target enzymes like kinases or phosphatases, or receptor proteins, influencing signaling pathways related to inflammation, cell proliferation, or microbial viability.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Similar Compounds: : Other heterocyclic compounds such as 1,2,4-triazole and pyrazole derivatives .

  • Uniqueness: : The combination of both pyrazole and triazole rings in a single molecule provides a unique scaffold that enhances its chemical and biological properties compared to compounds with only one of these rings.

List of Similar Compounds

  • 1,2,4-Triazole

  • 3-Ethyl-4-methyl-1,2,4-triazole

  • 1-Ethyl-3-ethoxy-1H-pyrazole

This article provides a thorough exploration of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine , detailing its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOKQBMKXISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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